![molecular formula C21H15N3O B3030395 Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- CAS No. 89972-79-2](/img/structure/B3030395.png)

Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-

Übersicht

Beschreibung

Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- is a useful research compound. Its molecular formula is C21H15N3O and its molecular weight is 325.4. The purity is usually 95%.

BenchChem offers high-quality Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

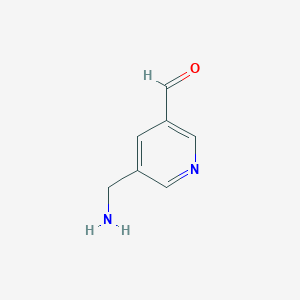

Functionalized Phenol for Ink-Free Rewriting

The chemical has been utilized in creating a new functionalized phenol derivative, which serves as a reusable pH-test paper. This innovative approach involves a Bronsted acid-base reaction leading to the deprotonation of the compound in mixed solvents. The resulting pH-test paper transitions color from faint yellow to crimson across a pH range of 7 to 14, demonstrating excellent reversibility and reusability for ink-free writing applications (C. Dong, J. Hao, 2019).

Structural Characterization and DFT Calculations

4-[2,2':6',2''-terpyridin]-4'-yl-phenol has been synthesized and extensively characterized, including through X-ray crystallography and computational methods. The molecule is nearly planar, facilitating intermolecular hydrogen bonds and π–π stacking interactions within the crystal structure. Theoretical studies, including time-dependent density functional theory (TD-DFT), have provided insights into the absorption and fluorescence spectra, revealing the intraligand charge transfer character of the low-energy absorption band (César A. Sierra et al., 2018).

Applications in Sensing

Compounds based on 4-[2,2':6',2''-terpyridin]-4'-yl-phenol have been developed as colorimetric and fluorescent sensors for fluoride ions. These sensors demonstrate selective response to fluoride over other anions in organic solvents, attributed to strong intramolecular hydrogen bonding and an excited-state intramolecular proton transfer (ESIPT) emission quenching process (Qian‐Yong Cao et al., 2014).

Electronic and Optical Materials

The molecule has been studied for its role in electronic transport and nonlinear optical (NLO) properties. Through a combination of experimental and computational analyses, a derivative known as TAP demonstrated potential as an NLO active material and electron transport molecule, with significant first-order hyperpolarizability and a notable energy gap suggesting its utility in electronic applications (V. Kannan et al., 2018).

Wirkmechanismus

- The primary targets of this compound are not explicitly mentioned in the literature. However, we can infer that it interacts with cellular components related to mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .

- Specifically, it disrupts mitophagy-related protein expression, affects mitochondrial membrane potential, elevates calcium ion concentration ([Ca2+]), increases reactive oxygen species (ROS) levels, promotes mitochondrial DNA damage, and reduces adenosine triphosphate (ATP) and mitochondrial respiratory chain levels .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds . The interaction between Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- and phenol hydroxylase is crucial for the metabolic processing of phenolic substrates. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity and interactions with other biomolecules.

Cellular Effects

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Furthermore, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been observed to affect mitochondrial function, leading to alterations in cellular energy metabolism and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can bind to metal ions, forming coordination complexes that can inhibit or activate specific enzymes . For example, the binding of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- to metal ions can inhibit the activity of certain metalloenzymes, thereby affecting cellular processes that depend on these enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and pharmacological properties . At higher doses, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can cause adverse effects, including oxidative stress, cellular damage, and toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- is involved in various metabolic pathways, particularly those related to the metabolism of phenolic compounds. This compound interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic substrates . Additionally, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- with transporters and binding proteins can affect its localization and accumulation within cells, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The subcellular localization of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

Eigenschaften

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGFLLZPRCSFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463895 | |

| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89972-79-2 | |

| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)